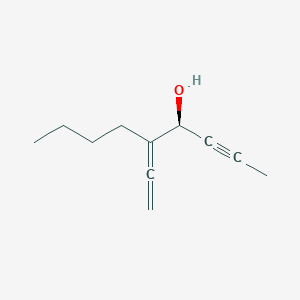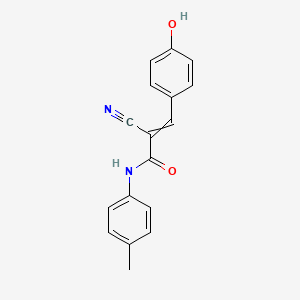
2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of cyanoacrylamides This compound is characterized by the presence of a cyano group, a hydroxyphenyl group, and a methylphenyl group attached to a prop-2-enamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde, 4-methylaniline, and malononitrile.
Condensation Reaction: The first step involves a condensation reaction between 4-hydroxybenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide, to form 2-cyano-3-(4-hydroxyphenyl)acrylonitrile.
Amidation Reaction: The resulting product is then subjected to an amidation reaction with 4-methylaniline in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion of starting materials.
Purification: Implementation of purification techniques, such as recrystallization or chromatography, to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed in substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols or anilines.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways, such as those involved in cell proliferation or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-cyano-3-(4-hydroxyphenyl)prop-2-enamide: Lacks the methylphenyl group.
3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide: Lacks the cyano group.
2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide: Contains a methoxy group instead of a hydroxy group.
Uniqueness
2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide is unique due to the presence of both the cyano and hydroxyphenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
345369-49-5 |
|---|---|
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H14N2O2/c1-12-2-6-15(7-3-12)19-17(21)14(11-18)10-13-4-8-16(20)9-5-13/h2-10,20H,1H3,(H,19,21) |
InChI-Schlüssel |
UVSKRWHGMNIOLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14234107.png)
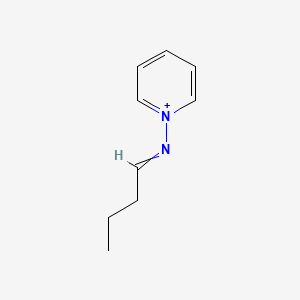
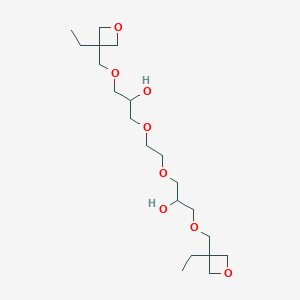
![1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan](/img/structure/B14234129.png)

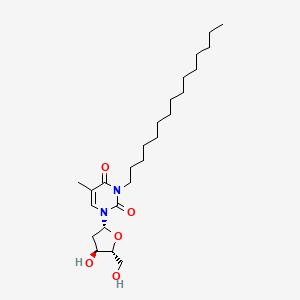
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine](/img/structure/B14234149.png)
![[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene](/img/structure/B14234156.png)
![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
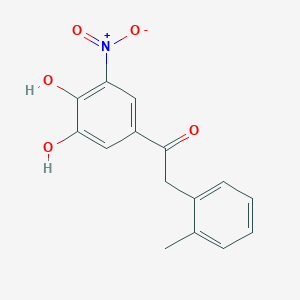
acetate](/img/structure/B14234176.png)
